2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a synthetic organic compound that features a fluorophenyl group and a pyrrolo[3,4-b]pyridine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are often aberrant in various types of cancers and are considered promising targets for cancer treatment .
Mode of Action
The compound interacts with its target, FGFR, by binding to it and inhibiting its function . This interaction results in the inhibition of the receptor’s activity, thereby preventing the signaling cascade that leads to cell proliferation and survival .
Biochemical Pathways
The compound affects the FGFR signaling pathway. When FGFR is inhibited, the downstream effects include the suppression of cell proliferation and survival pathways, leading to the inhibition of cancer cell growth .
Pharmacokinetics
The compound exhibits good metabolic characteristics, making it a promising lead for further development . .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by causing cell cycle arrest in the G2/M phase and inducing apoptosis of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has been found to interact with a variety of enzymes and proteins. For instance, it has been identified as a potential inhibitor of the Fibroblast Growth Factor Receptor (FGFR), a tyrosine kinase receptor family that is aberrant in various types of cancers .
Cellular Effects
This compound has shown anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . It influences cell function by inhibiting cell migration, causing cell cycle arrest in the G2/M phase, and inducing apoptosis of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibition of the microtubule polymerization by binding to the colchicine site . This results in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It has been observed to have potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and 2-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluoroacetophenone and 2-aminopyridine under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrolo[3,4-b]pyridine core. This step often requires a catalyst such as palladium or rhodium and is conducted under inert atmosphere conditions.
Final Product Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
- 2-(4-Bromophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
Uniqueness
Compared to its analogs, 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and increase its metabolic stability .
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-13-5-3-11(4-6-13)8-15(19)18-9-12-2-1-7-17-14(12)10-18/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMQAWWYDRKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=CC=C(C=C3)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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